molecular formula C17H18N2O4S B4505375 4-METHANESULFONYL-6-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

4-METHANESULFONYL-6-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Cat. No.: B4505375
M. Wt: 346.4 g/mol
InChI Key: SUDGDLIBXKKZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonyl-6-methyl-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-6-methyl-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with an amine in the presence of a suitable catalyst.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride and a base such as triethylamine.

    N-Phenyl Substitution: The N-phenyl group can be introduced through a nucleophilic substitution reaction using aniline or a substituted aniline derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using a carboxylic acid derivative and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-6-methyl-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the benzoxazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Aniline, substituted anilines, methanesulfonyl chloride, triethylamine, and various solvents like dichloromethane and toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-Methanesulfonyl-6-methyl-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Materials Science: Benzoxazine derivatives are known for their thermal stability and mechanical properties, making them suitable for use in advanced materials and coatings.

    Chemical Biology: The compound can be used as a probe to study various biological processes and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound’s unique properties make it suitable for use in various industrial applications, including as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-6-methyl-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-6-(ethanesulfonyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • Ethyl 4-methanesulfonyl-6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
  • 6-methanesulfonyl-2,2,4-trimethyl-8-{6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Uniqueness

4-Methanesulfonyl-6-methyl-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-methyl-4-methylsulfonyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-8-9-15-14(10-12)19(24(2,21)22)11-16(23-15)17(20)18-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDGDLIBXKKZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHANESULFONYL-6-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-METHANESULFONYL-6-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
Reactant of Route 3
4-METHANESULFONYL-6-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
Reactant of Route 4
4-METHANESULFONYL-6-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-METHANESULFONYL-6-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
Reactant of Route 6
4-METHANESULFONYL-6-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

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